molecular formula C9H10N2O2S B11893858 2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B11893858
M. Wt: 210.26 g/mol
InChI Key: ARLAVAMZGUYMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry . This compound is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a tetrahydroquinazoline ring.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the quinazoline ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c12-8(13)5-1-2-7-6(3-5)4-10-9(14)11-7/h4-5H,1-3H2,(H,12,13)(H,10,11,14)

InChI Key

ARLAVAMZGUYMCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=NC(=S)N2

Origin of Product

United States

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